molecular formula C13H16N2O2 B8349974 Cyclohexanedione-mono-p-methoxyphenylhydrazone

Cyclohexanedione-mono-p-methoxyphenylhydrazone

Cat. No. B8349974
M. Wt: 232.28 g/mol
InChI Key: KNCDPROEWFUTIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclohexanedione-mono-p-methoxyphenylhydrazone is a useful research compound. Its molecular formula is C13H16N2O2 and its molecular weight is 232.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cyclohexanedione-mono-p-methoxyphenylhydrazone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclohexanedione-mono-p-methoxyphenylhydrazone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Cyclohexanedione-mono-p-methoxyphenylhydrazone

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

2-[(4-methoxyphenyl)hydrazinylidene]cyclohexan-1-one

InChI

InChI=1S/C13H16N2O2/c1-17-11-8-6-10(7-9-11)14-15-12-4-2-3-5-13(12)16/h6-9,14H,2-5H2,1H3

InChI Key

KNCDPROEWFUTIJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NN=C2CCCCC2=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

6-methoxy-1,2,3,4-tetrahydrocarbazol-1-one 123 g. (1 mole) of p-methoxyaniline are dissolved in 600 ml. of water with the addition of 260 g. of concentrated hydrochloric acid. After cooling down to 0° C., 69 g. of sodium nitrate dissolved in 130 ml. of water are added dropwise to the solution. The diazotation being complete, 350 ml. of methanol and 148 g. (1 mole) of the sodium salt of the 1-hydroxymethylene-cyclohexanone are added and the temperature is maintained below +3° C. by adding ice. By the addition of 33.5 g. of anhydrous sodium carbonate and 250 g. of crystallized sodium acetate the solution is standardized to pH 5 to 6. After coupling is completed (10 to 12 hours or so), the solution is made up to a pH 9 to 9.5, stirred three hours at room temperature, filtered with suction and washed with water until free from alkali. Thus, cyclohexanedione-mono-p-methoxyphenylhydrazone is obtained which melts at 177° C. and has a yield of 202 g. (=87% of the theoretical).
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